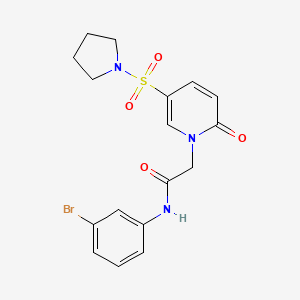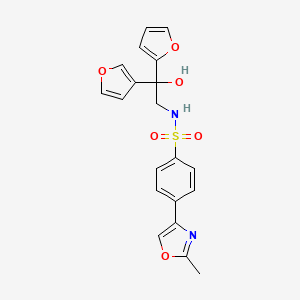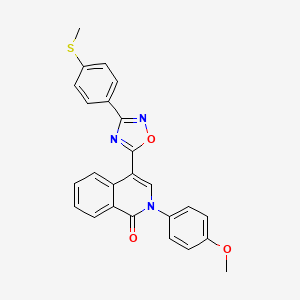![molecular formula C12H13N3O4 B2924322 7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 924867-85-6](/img/structure/B2924322.png)
7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H13N3O4. It includes a pyrido[2,3-d]pyrimidine ring system, which is a bicyclic compound consisting of a pyrimidine ring fused to a pyridine ring . This core structure is substituted at various positions with isopropyl, methyl, and carboxylic acid functional groups .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to investigate protein interactions and dynamics within a biological context. The compound’s unique structure may interact with specific proteins, aiding in the identification and understanding of protein function and regulation within cellular processes .
Molecular Biology
In molecular biology, this compound can serve as a molecular probe to study DNA and RNA synthesis mechanisms. Its ability to bind with nucleic acids or interfere with enzymes involved in the nucleic acid metabolism makes it valuable for understanding the intricacies of genetic information processing .
Drug Discovery
The compound’s structure is similar to that of nucleotides, making it a potential candidate for drug discovery, especially in the design of antiviral or anticancer agents. Researchers can use it to synthesize analogs that mimic nucleotide behavior, inhibiting enzymes crucial for the replication of viruses or cancer cells .
Pharmacokinetics
Pharmacokinetic studies may employ this compound to understand how drugs are absorbed, distributed, metabolized, and excreted in the body. Its structural properties could be key in studying drug-drug interactions and the metabolic pathways of therapeutic compounds .
Chemical Biology
In chemical biology, this compound is used to explore the chemical basis of biological systems. It can act as a building block for synthesizing complex molecules that can regulate or mimic the behavior of biomolecules, leading to insights into cellular functions and disease mechanisms .
Biochemical Assays
Biochemical assays often use such compounds to measure enzyme activity, substrate affinity, or to screen for inhibitors. The compound’s reactivity and interaction with enzymes make it suitable for developing assays that can lead to the discovery of new biochemical pathways .
Neuropharmacology
Neuropharmacological research may benefit from this compound’s potential effects on neurotransmitter systems. It could be used to study the modulation of receptors or ion channels, contributing to the development of treatments for neurological disorders .
Agricultural Chemistry
Lastly, in agricultural chemistry, this compound could be investigated for its effects on plant growth and development. Its interaction with plant enzymes or hormones could provide insights into crop protection and yield improvement strategies .
Propriétés
IUPAC Name |
1-methyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-5(2)7-4-6(11(17)18)8-9(13-7)15(3)12(19)14-10(8)16/h4-5H,1-3H3,(H,17,18)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHATXMQUHJEZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2924243.png)
![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2924252.png)
![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)
![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)
